Product packaging for Furo[2,3-b]pyridine-5-carbonitrile(Cat. No.:CAS No. 220957-36-8)

Furo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B11923087
CAS No.: 220957-36-8
M. Wt: 144.13 g/mol
InChI Key: IIEIBIBPDSIRQQ-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridine-5-carbonitrile (CAS 220957-36-8) is a fused bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold serves as a versatile building block for the synthesis of sophisticated multicyclic systems, particularly for developing novel kinase inhibitors. The compound's key research value lies in its role as a core template in structure-activity relationship (SAR) studies for various therapeutic targets. It functions as a privileged hinge-binding scaffold in kinase inhibitors, with demonstrated activity against targets including Focal Adhesion Kinase (FAK) , Cyclin-Dependent Kinase 2 (CDK2) , and other kinases such as B-Raf, Lck, and EGFR . Researchers utilize this scaffold as an isosteric replacement for promiscuous azaindole cores to improve selectivity profiles in kinase inhibitor design . The electron-deficient pyridine ring and electron-rich furan ring combination creates a unique pharmacophore that enables potent biological activity. Specific research applications include the design of potential anticancer agents, with recent studies exploring derivatives against human liver (HUH-7), lung (A549), and breast (MCF7) cancer cell lines . The synthetic utility of this compound is enhanced by handles for palladium-mediated cross-coupling reactions, allowing for functionalization and library synthesis . The compound is offered with a typical purity of 99% and is available for industrial and pharmaceutical research applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O B11923087 Furo[2,3-b]pyridine-5-carbonitrile CAS No. 220957-36-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-6-3-7-1-2-11-8(7)10-5-6/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEIBIBPDSIRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=NC=C(C=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445279
Record name Furo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220957-36-8
Record name Furo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Fused Heterocyclic Systems in Organic Synthesis

Fused heterocyclic systems, which consist of two or more rings sharing a common bond and at least one atom, are cornerstones of organic synthesis and medicinal chemistry. Their rigid, three-dimensional structures provide a unique scaffold that can be strategically functionalized to interact with biological targets with high specificity. The fusion of different heterocyclic rings, such as furan (B31954) and pyridine (B92270) in the case of furo[2,3-b]pyridines, results in a molecule with a distinct electronic distribution and set of chemical properties that are not merely the sum of its individual components. This unique electronic nature and defined spatial arrangement of atoms make them privileged structures in the development of new therapeutic agents and functional materials. researchgate.net

Architectural Features and Chemical Potential of the Furo 2,3 B Pyridine Core

The Furo[2,3-b]pyridine (B1315467) core, also known as 7-azabenzofuran, is a bicyclic aromatic heterocycle that marries an electron-rich furan (B31954) ring with an electron-deficient pyridine (B92270) ring. researchgate.netnih.gov This electronic arrangement imparts a unique reactivity profile to the molecule. The pyridine ring is generally susceptible to nucleophilic attack, while the furan ring is more prone to electrophilic substitution. The presence of the nitrogen atom in the pyridine ring also provides a site for hydrogen bonding, which is crucial for molecular recognition in biological systems.

The structure of Furo[2,3-b]pyridine-5-carbonitrile incorporates a nitrile group at the 5-position of the pyridine ring. The nitrile group is a versatile functional handle that can be converted into various other functional groups, such as amines, carboxylic acids, and tetrazoles, further expanding the chemical space accessible from this scaffold. This adaptability makes this compound a valuable building block in the synthesis of diverse compound libraries for screening purposes.

The chemical potential of the furo[2,3-b]pyridine core is vast. Researchers have developed numerous synthetic strategies to access this scaffold and its derivatives. nih.gov These methods often involve the construction of one ring onto the other or the simultaneous formation of both rings. Common synthetic approaches include nucleophilic aromatic substitution followed by ring closure, and palladium-catalyzed cross-coupling reactions. nih.gov The ability to introduce a variety of substituents at different positions on the furo[2,3-b]pyridine core allows for the fine-tuning of its physicochemical and biological properties.

The versatility of the furo[2,3-b]pyridine scaffold has led to its exploration in various areas of medicinal chemistry. Derivatives of this core have shown a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainih.gov For instance, certain furo[2,3-b]pyridine derivatives have been investigated as kinase inhibitors, which are a critical class of drugs for treating cancer and other diseases. nih.govnih.gov The scaffold's ability to act as a "hinge-binder" in the ATP-binding site of kinases makes it a particularly attractive starting point for the design of new inhibitors. nih.gov

Derivatization Strategies and Structural Diversity of Furo 2,3 B Pyridine 5 Carbonitrile Scaffolds

Systematic Introduction of Substituents for Scaffold Modification

A key strategy for modifying the furo[2,3-b]pyridine (B1315467) scaffold involves creating a core structure with reactive "handles" at specific positions, which can then be subjected to various cross-coupling reactions. nih.gov A concise, multi-gram scale synthesis has been developed to produce a furo[2,3-b]pyridine intermediate bearing a chloro group at the 5-position and a triflate group at the 3-position. nih.govchemrxiv.org These two groups act as orthogonal synthetic handles for sequential and chemoselective palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a diverse range of substituents. nih.gov

The triflate group at the 3-position is typically more reactive, enabling initial modification at this site, followed by subsequent functionalization at the less reactive 5-chloro position. nih.gov This chemoselectivity provides a controlled method for building molecular complexity. chemrxiv.org Various palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, can be employed to introduce aryl, heteroaryl, alkyl, and amino groups, thereby systematically modifying the scaffold for SAR studies.

Table 1: Examples of Substituent Introduction via Cross-Coupling

Furo[2,3-b]pyridine PrecursorPosition of ModificationReaction TypeReagentsResulting SubstituentReference
3-Triflyloxy-5-chloro-furo[2,3-b]pyridine3Palladium-catalyzed cross-couplingAryl/heteroaryl boronic acids (Suzuki), alkynes (Sonogashira), amines (Buchwald-Hartwig)Aryl, heteroaryl, alkynyl, amino groups nih.gov
3-Substituted-5-chloro-furo[2,3-b]pyridine5Palladium-catalyzed cross-couplingAryl/heteroaryl boronic acids, amines, etc.Aryl, heteroaryl, amino groups nih.gov

Synthesis of Polycondensed and Fused Furo[2,3-b]pyridine Derivatives

Building upon the core furo[2,3-b]pyridine structure, the synthesis of polycondensed and fused ring systems offers a pathway to novel chemical entities with distinct three-dimensional shapes and biological activities. researchgate.net This approach often utilizes reactive functional groups on the furo[2,3-b]pyridine ring, such as amino or carbonyl groups, to construct additional heterocyclic rings. researchgate.netnih.gov

One common strategy involves the heterocyclization of 3-amino-furo[2,3-b]pyridine derivatives. researchgate.netnih.gov For instance, the reaction of 3-amino-furo[2,3-b]pyridines substituted with a carbonyl moiety at the 2-position can lead to the formation of tricyclic formamidines and pyrido[3',2':4,5]furo[3,2-d]pyrimidines. nih.gov

Another approach is the cyclo-condensation reaction of a functionalized furo[2,3-b]pyridine with other reagents. For example, fused pyrano[2,3-b]pyridine derivatives have been synthesized through the reaction of an aminocyano pyran derivative with arylidene malononitrile (B47326), demonstrating how additional rings can be annulated onto the core structure. ekb.eg Furthermore, the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridines has been achieved via diazotization of a diamino-furo[2,3-c]pyridine precursor, illustrating a method for creating fused triazole rings. researchgate.net

Table 2: Synthesis of Fused Furo[2,3-b]pyridine Systems

Starting MaterialReaction TypeKey ReagentsFused System FormedReference
3-Amino-2-carbonyl-furo[2,3-b]pyridinesHeterocyclizationDimethylformamide/phosphoroxide chloridePyrido[3',2':4,5]furo[3,2-d]pyrimidines nih.gov
Amino cyano spiro pyranCyclo-condensationArylidene malononitrile derivativesPyrano[2,3-b]pyridines ekb.eg
2,3-Diamino-furo[2,3-c]pyridineDiazotization/CyclizationNitrosonium-mediated diazotizationTriazolo[4′,5′:4,5]furo[2,3-c]pyridine researchgate.net

Regioselective Functionalization Approaches

Regioselective reactions are crucial for the efficient synthesis of specific isomers of derivatized furo[2,3-b]pyridines. Control over which position of the heterocyclic core reacts allows for precise structural modifications and unambiguous SAR determination.

A powerful example of regioselectivity is the differentiated reactivity of the 3-triflate and 5-chloro positions in a doubly-functionalized furo[2,3-b]pyridine intermediate. nih.govchemrxiv.org Palladium-catalyzed cross-coupling reactions occur preferentially at the more reactive 3-triflate position, leaving the 5-chloro group intact for subsequent, different coupling reactions. nih.gov This orthogonal reactivity is a cornerstone of modern synthetic strategy.

Other regioselective reactions have also been reported for related furo-heterocycles. For example, Vilsmeier-Haack formylation has been shown to occur selectively at the 2-position of the furo[2,3-b]pyrrole ring system, a close structural analog. mdpi.com This reaction introduces an aldehyde group, which is a versatile handle for further derivatization. Additionally, the regioselectivity of cyclization reactions, such as the Thorpe-Ziegler cyclization, can be influenced by the electronic effects of substituents already present on the pyridine (B92270) ring, directing the formation of the furan (B31954) ring to a specific position.

Table 4: Regioselective Reactions on the Furo[2,3-b]pyridine Scaffold

ReactionTarget PositionReagents/ConditionsOutcomeReference
Palladium-catalyzed cross-coupling3Pd catalyst, boronic acid/alkyne/amine (on 3-triflyloxy-5-chloro precursor)Selective functionalization at C3 nih.govchemrxiv.org
Palladium-catalyzed cross-coupling5Pd catalyst, boronic acid/amine (on 3-substituted-5-chloro precursor)Functionalization at C5 after C3 modification nih.gov
Vilsmeier-Haack Formylation2POCl₃, DMF (demonstrated on related systems)Introduction of a -CHO group at C2 mdpi.com
Thorpe-Ziegler CyclizationRing FormationBase (e.g., NaH)Regioselectivity of furan ring closure influenced by pyridine substituents

Advanced Spectroscopic and Computational Approaches for Furo 2,3 B Pyridine 5 Carbonitrile Research

Comprehensive Spectroscopic Characterization Techniques

A combination of modern spectroscopic techniques is indispensable for the complete structural confirmation of Furo[2,3-b]pyridine-5-carbonitrile. These methods provide complementary information regarding the molecular framework, connectivity, functional groups, and elemental composition.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR: COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. For furo[2,3-b]pyridine (B1315467) derivatives, a suite of 1D and 2D NMR experiments is utilized to assign all proton and carbon signals and to establish the connectivity within the molecule. researchgate.netcncb.ac.cn

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. In a typical furo[2,3-b]pyridine core, protons on the pyridine (B92270) and furan (B31954) rings resonate in the aromatic region. The exact chemical shifts are influenced by the electronic effects of the nitrile group and the heteroatoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the nitrile group (CN) has a characteristic chemical shift in the 114-120 ppm range. researchgate.net Carbons in the heterocyclic rings appear at distinct chemical shifts, which are crucial for confirming the fused ring structure.

2D-NMR Spectroscopy: Two-dimensional NMR techniques are essential for assembling the molecular puzzle by establishing correlations between different nuclei. cncb.ac.cn

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the connectivity of protons within the pyridine and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear hydrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different parts of the molecule, such as the attachment of the nitrile group to the pyridine ring. researchgate.net

While specific experimental data for this compound is not detailed in the available literature, the following table provides representative ¹H and ¹³C NMR data for a related furo[2,3-b]pyridine derivative to illustrate the expected spectral features.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
H-27.8 - 8.2C-2, C-3, C-3a
H-36.9 - 7.2C-2, C-3a, C-7a
H-48.3 - 8.6C-5, C-5a, C-6
H-67.4 - 7.7C-4, C-5, C-7a
C-2145 - 150
C-3105 - 110
C-3a140 - 145
C-4150 - 155
C-5115 - 120
C-6130 - 135
C-7a155 - 160
CN114 - 118

Note: The data presented are generalized from various furo[2,3-b]pyridine derivatives and are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula. cncb.ac.cn For this compound (C₈H₄N₂O), HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm) of the theoretical value, thereby confirming the molecular formula and distinguishing it from other potential isomers. researchgate.net

Technique Ionization Mode Calculated Mass [M+H]⁺ Observed Mass [M+H]⁺
ESI-HRMSPositive145.0447Typically within ± 0.0005 Da

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. The most prominent of these is the stretching vibration of the nitrile (C≡N) group, which typically appears as a sharp, medium-intensity band in the range of 2210-2240 cm⁻¹. ekb.eg Other key absorptions would include C-H stretching for the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic system, and C-O-C stretching of the furan ring. ekb.eg

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Nitrile (C≡N)Stretching2210 - 2240
C=C / C=NStretching1500 - 1650
C-O-C (furan)Asymmetric Stretching1200 - 1275

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to empirically determine the molecular formula. For a pure sample of this compound (C₈H₄N₂O), the experimentally determined percentages of C, H, and N should closely match the calculated theoretical values, providing crucial evidence for the compound's purity and elemental composition. researchgate.netekb.eg

Element Theoretical % Found %
Carbon (C)66.67Typically within ± 0.4%
Hydrogen (H)2.80Typically within ± 0.4%
Nitrogen (N)19.43Typically within ± 0.4%

Quantum Chemical and Molecular Modeling Studies

In addition to experimental techniques, computational chemistry provides powerful tools for investigating the properties of molecules like this compound at an atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (such as highest occupied molecular orbital - HOMO, and lowest unoccupied molecular orbital - LUMO), geometry, and reactivity of molecules. For furo[2,3-b]pyridine derivatives, DFT calculations can be used to:

Optimize the molecular geometry: Predicting bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure.

Calculate electronic properties: Determining the distribution of electron density, molecular electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical reactivity and stability.

Predict spectroscopic properties: DFT can be used to simulate IR and NMR spectra, which can aid in the interpretation of experimental data.

Studies on related pyridine derivatives have shown that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can provide valuable insights into the relationship between molecular structure and electronic properties, which are crucial for understanding their potential applications.

Molecular Docking Investigations in the Context of Ligand-Receptor Interactions

Molecular docking has proven to be an invaluable tool for elucidating the potential therapeutic applications of furo[2,3-b]pyridine derivatives by simulating their interactions with biological targets. These computational studies predict the binding affinities and modes of interaction between the small molecule (ligand) and the target protein (receptor), thereby guiding the design of more potent and selective inhibitors.

Research has demonstrated the potential of furo[2,3-b]pyridine derivatives as anticancer agents through docking studies with various cancer-related proteins. For instance, derivatives of furo[2,3-b]pyridine have been docked against serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), all of which are crucial in breast cancer signaling pathways. cncb.ac.cnnih.gov The results from these studies indicated strong binding affinities, suggesting that these compounds could disrupt key cellular signaling pathways implicated in cancer progression. cncb.ac.cnnih.gov

In a similar vein, new furopyridine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Molecular docking studies suggested that these compounds exhibit a binding mode similar to that of the reference compound in the active site of the CDK2 enzyme. nih.gov For example, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate was identified as a potent inhibitor with a notable IC50 value, and its binding energy was correlated with its inhibitory activity. nih.gov

Furthermore, molecular modeling of furo[2,3-b]pyridine-2-carboxamides against phosphoinositide-specific phospholipase C revealed key interactions with amino acid residues such as His356, Glu341, Arg549, and Lys438 through hydrogen bonding. nih.gov These studies highlight the specific interactions that contribute to the inhibitory activity of these compounds.

Table 1: Molecular Docking Targets for Furo[2,3-b]pyridine Derivatives

Target ProteinTherapeutic AreaKey Findings
AKT1, ERα, HER2Breast CancerStrong binding affinities suggesting disruption of key signaling pathways. cncb.ac.cnnih.gov
CDK2CancerSimilar binding mode to reference inhibitors, with binding energy correlating to inhibitory activity. nih.gov
Phosphoinositide-specific phospholipase CCancerHydrogen bonding with key amino acid residues in the active site. nih.gov

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling plays a crucial role in understanding and anticipating the chemical behavior of this compound. By employing computational models, researchers can forecast the reactivity and selectivity of these compounds in various chemical transformations, which is essential for designing efficient synthetic routes and novel derivatives.

The inherent electronic properties of the furo[2,3-b]pyridine scaffold, a fusion of a π-deficient pyridine ring and a π-excessive furan ring, govern its reactivity. semanticscholar.orgsemanticscholar.org This electronic dichotomy allows for selective functionalization. For instance, electrophilic substitution reactions are predicted to occur preferentially on the electron-rich furan ring.

Computational studies on related furo[2,3-b]pyrrole systems have demonstrated a strong correlation between calculated net atomic charges and experimental 13C and 15N NMR chemical shifts. mdpi.com This correlation allows for the prediction of reactive sites within the molecule. For example, atoms with higher negative charge densities are more susceptible to electrophilic attack. These computational models can guide synthetic chemists in achieving desired regioselectivity in their reactions.

The development of synthetic methods for furo[2,3-b]pyridines with specific functional handles for chemoselective cross-coupling reactions further underscores the importance of predictive modeling. By understanding the relative reactivity of different leaving groups and reaction conditions, chemists can selectively modify different positions of the furo[2,3-b]pyridine core to build complex molecular architectures.

Analysis of Electronic Properties and Charge Distribution

The electronic properties and charge distribution of this compound are fundamental to its chemical behavior and biological activity. The furo[2,3-b]pyridine ring system is characterized by the fusion of an electron-rich furan ring with an electron-deficient pyridine ring. semanticscholar.org This electronic arrangement results in a unique distribution of charge across the molecule, influencing its reactivity, intermolecular interactions, and spectroscopic properties.

Computational methods, such as those based on Density Functional Theory (DFT), are employed to calculate and visualize the electronic landscape of these molecules. These calculations can provide valuable information on:

Net atomic charges: These values indicate the partial positive or negative charge on each atom, helping to identify nucleophilic and electrophilic centers. Studies on the related furo[2,3-b]pyrrole system have shown that the calculated net atomic charges are in good agreement with experimental data, such as 13C chemical shifts. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution, highlighting regions of positive and negative potential. These maps are useful for predicting sites of non-covalent interactions, such as hydrogen bonding.

The ionization potentials calculated for related furo[2,3-b]pyrroles are consistent with their classification as electron-rich heterocycles, which has implications for their potential use in organic electronics and as radical scavengers. mdpi.com

Solvatochromic Computational Studies

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable information about the electronic structure of a molecule and its interactions with the surrounding medium. Computational studies are instrumental in interpreting and predicting these solvatochromic shifts.

For furo[2,3-b]pyridine derivatives, solvatochromic studies can reveal how the polarity of the solvent affects the energy levels of the ground and excited states. A study on 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone (FP1) demonstrated that the main fluorescence emission band shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. semanticscholar.orgscispace.com This indicates a more polar excited state compared to the ground state, which is a hallmark of intramolecular charge transfer (ICT) upon photoexcitation.

Computational approaches, such as Time-Dependent Density Functional Theory (TDDFT), can be used to model the electronic transitions responsible for the observed absorption and emission spectra. semanticscholar.org These calculations, often performed in conjunction with a polarizable continuum model (PCM) to simulate the solvent, can accurately predict the solvatochromic shifts. The agreement between experimental and computationally determined spectra validates the theoretical models and provides a deeper understanding of the electronic transitions. semanticscholar.org

The analysis of solvatochromic data using models like the Lippert-Mataga and Kamlet-Taft plots can quantify the contribution of different solvent properties (e.g., polarity, hydrogen bond donating/accepting ability) to the observed spectral shifts. scispace.com For the furo[2,3-b]pyridine derivative FP1, a linear Lippert's plot and correlation with the Kamlet-Taft parameter α indicated efficient intramolecular charge transfer and significant hydrogen bonding interactions. scispace.com

Strategic Applications of Furo 2,3 B Pyridine 5 Carbonitrile As a Versatile Chemical Building Block

Role in Organic Synthesis of Complex Molecules

The furo[2,3-b]pyridine (B1315467) core is a crucial intermediate in the synthesis of complex molecular architectures. The presence of multiple reaction sites allows for selective modifications, making it a highly adaptable building block. Researchers have developed various synthetic routes to access the furo[2,3-b]pyridine scaffold, often designed to incorporate "handles" at specific positions for subsequent chemical transformations like palladium-mediated cross-coupling reactions. nih.gov

A common and effective strategy for synthesizing the furo[2,3-b]pyridine core involves the nucleophilic aromatic substitution (SNAr) on a substituted pyridine (B92270), followed by a ring-closing reaction. nih.gov For instance, a concise four-step synthesis has been developed that allows for gram-scale production, which is essential for further exploration in medicinal chemistry and other fields. nih.gov This particular route is optimized to require minimal purification steps, enhancing its practicality. nih.gov

Other synthetic methodologies include:

Palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by Wacker-type heteroannulations. nih.gov

Intramolecular Diels-Alder reactions. nih.gov

Syntheses starting from pyridine N-oxides to yield 2,3-substituted furo[2,3-b]pyridines. nih.gov

The nitrile group at the 5-position is a key functional handle. It enhances the electrophilicity of the pyridine ring and can be chemically transformed into other important functional groups. For example, in the analogous furo[2,3-b]pyrrole system, a cyano group can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry. mdpi.com This transformation involves a reaction with sodium azide (B81097) and ammonium (B1175870) chloride. mdpi.com This highlights the potential of the nitrile group in Furo[2,3-b]pyridine-5-carbonitrile to serve as a linchpin for constructing diverse and complex heterocyclic systems.

The synthesis of various substituted furo[2,3-b]pyridines has been achieved through the cyclization of nicotinonitrile derivatives, demonstrating the versatility of starting materials that can be employed to generate this scaffold. researchgate.net

Synthetic StrategyKey FeaturesReference
SNAr and CyclizationConcise, scalable (gram-scale), and optimized for minimal purification. nih.gov nih.gov
Palladium-Catalyzed One-Pot SynthesisInvolves Sonogashira coupling and Wacker-type heteroannulation. nih.gov nih.gov
Intramolecular Diels-Alder ReactionYields a dihydrofuro[2,3-b]pyridine intermediate that is subsequently oxidized. nih.gov nih.gov
Pyridine N-oxide RouteGenerates 2,3-substituted furo[2,3-b]pyridines. nih.gov nih.gov
Nitrile Group ConversionThe cyano group can be transformed into other heterocycles, such as tetrazoles, expanding molecular diversity. mdpi.com mdpi.com

Development of Novel Pharmacophores for Chemical Biology Research

The furo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets with high affinity. researchgate.net This has led to its extensive use as a pharmacophore—the core molecular framework responsible for a drug's biological activity—in the development of new therapeutic agents. researchgate.net Its unique electronic properties, stemming from the fused electron-rich furan (B31954) and electron-deficient pyridine rings, make it an attractive template for designing enzyme inhibitors and receptor modulators. nih.gov

A significant application of this scaffold is in the development of protein kinase inhibitors. nih.gov Kinases are a critical class of drug targets, and many inhibitors are designed to bind to the ATP-binding site. The furo[2,3-b]pyridine core has proven to be an effective "hinge-binding" template, mimicking the interaction of natural ligands. nih.gov It is often used as an isosteric replacement for other common hinge-binding motifs, such as 7-azaindole, to improve selectivity and potency. nih.gov

Notable examples of its application in medicinal chemistry include its use as a core structure for:

AKT inhibitors: Derivatives of furo[2,3-b]pyridine have been investigated for their potential to inhibit the serine/threonine kinase AKT, a key protein in cellular signaling pathways often dysregulated in cancer. nih.gov

EGFR inhibitors: The scaffold has been incorporated into molecules designed to target the epidermal growth factor receptor (EGFR), another important target in oncology. nih.gov

Antimicrobial agents: Certain furo[2,3-b]pyridine derivatives have shown activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov

Anticancer agents: Research has shown that compounds containing the furo[2,3-b]pyridine scaffold exhibit antiproliferative activity against various cancer cell lines and can act as potential anticancer drugs. researchgate.netresearchgate.net

Cannabinoid receptor (CB1R) inverse agonists: This demonstrates the versatility of the scaffold to interact with different classes of receptors. researchgate.net

The development of furo[2,3-b]pyridine-based compounds often involves creating libraries of derivatives to establish structure-activity relationships (SAR), which is facilitated by efficient synthetic routes to the core structure. nih.gov

Therapeutic Target/ApplicationRole of Furo[2,3-b]pyridine ScaffoldReference
Protein Kinase Inhibition (e.g., AKT, EGFR)Acts as a hinge-binding pharmacophore, often as an isosteric replacement for other motifs. nih.gov nih.gov
AnticancerExhibits antiproliferative activity against various cancer cell lines. researchgate.netresearchgate.net researchgate.netresearchgate.net
AntimicrobialShows activity against multidrug-resistant Mycobacterium tuberculosis. nih.gov nih.gov
CB1R Inverse AgonismDemonstrates the scaffold's versatility in interacting with G-protein coupled receptors. researchgate.net researchgate.net

Potential in Advanced Materials Science and Functional Molecule Design

While the primary focus of research on furo[2,3-b]pyridine derivatives has been in the life sciences, the inherent electronic properties of this heterocyclic system suggest significant potential in materials science. The fusion of an electron-rich furan and an electron-deficient pyridine creates an intramolecular charge-transfer character, a property that is highly sought after for functional organic materials. The related furo[2,3-b]pyridine-6-carbonitrile (B63673) has been noted for its utility in developing new materials with specific electronic or optical properties.

Drawing parallels from structurally similar pyridine-dicarbonitrile systems, this compound could be a promising candidate for applications in organic electronics. beilstein-journals.org For example, polyaromatic π-systems incorporating pyridine-3,5-dicarbonitrile (B74902) fragments have been investigated as electron-transporting organic semiconductors for use in organic light-emitting diodes (OLEDs). beilstein-journals.org These materials can exhibit important properties such as:

Thermally Activated Delayed Fluorescence (TADF): This mechanism allows for the harvesting of triplet excitons, which can significantly enhance the efficiency of OLEDs. beilstein-journals.org

Intramolecular Charge Transfer (ICT): The electronic push-pull nature of the molecule can lead to ICT, which is crucial for photoluminescence and charge transport. beilstein-journals.org

Good Electron-Injecting and Transporting Properties: The electron-deficient nature of the dicyanopyridyl moiety facilitates the injection and transport of electrons, a key requirement for n-type semiconductor materials in electronic devices. beilstein-journals.org

The synthesis of sophisticated molecules with multiple pyridine-dicarbonitrile units linked through conjugated bridges has been shown to produce materials with tunable photophysical properties and good solubility in common organic solvents. beilstein-journals.org Given these findings, this compound represents a valuable, albeit less explored, building block for designing novel functional molecules for advanced material applications, including sensors, organic photovoltaics, and non-linear optics.

Emerging Research Directions and Future Prospects for Furo 2,3 B Pyridine 5 Carbonitrile

Innovations in Environmentally Benign Synthetic Methodologies

The growing emphasis on sustainable chemistry has spurred the development of environmentally friendly methods for synthesizing heterocyclic compounds, including the furo[2,3-b]pyridine (B1315467) core. nih.govrasayanjournal.co.inmdpi.com Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps requiring tedious purification, leading to significant waste generation. nih.govgoogle.com To address these challenges, researchers are exploring greener alternatives that offer higher efficiency, reduced environmental impact, and improved atom economy.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) . This technique can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov For instance, the synthesis of various pyridine (B92270) derivatives has been successfully achieved using microwave irradiation in greener solvents like ethanol, demonstrating the potential of this technology for the efficient construction of the pyridine ring system within the furo[2,3-b]pyridine scaffold. nih.gov

One-pot multicomponent reactions (MCRs) represent another cornerstone of green synthesis. rasayanjournal.co.in These reactions combine three or more reactants in a single operation to form a complex product, thereby minimizing solvent usage, purification steps, and waste. A novel one-pot, iodine-mediated oxidative tandem cyclization of simple enaminones has been developed for the synthesis of substituted furopyridines, showcasing a metal-free approach to constructing this important heterocyclic system. rsc.org

Furthermore, the use of recyclable catalysts and solvent-free reaction conditions is gaining prominence. nih.govmdpi.com For example, solid acid catalysts like K-10 montmorillonite (B579905) have been effectively used in the synthesis of related nitrogen-containing heterocycles, offering advantages such as ease of separation and reusability. nih.gov The development of synthetic protocols that minimize or eliminate the use of volatile and toxic organic solvents is a key goal in green chemistry. biosynce.com

Green Synthesis StrategyKey AdvantagesExample Application (Related Structures)
Microwave-Assisted SynthesisReduced reaction times, higher yields, cleaner reactions. nih.govSynthesis of pyridine derivatives in ethanol. nih.gov
One-Pot Multicomponent ReactionsMinimized waste, reduced purification steps, increased efficiency. rasayanjournal.co.inIodine-mediated tandem cyclization for substituted furopyridines. rsc.org
Recyclable CatalystsEase of separation, reusability, reduced metal contamination. nih.govK-10 montmorillonite for indole (B1671886) and pyrazole (B372694) synthesis. nih.gov
Solvent-Free ConditionsReduced environmental impact, simplified workup. mdpi.comMechanochemical grinding for N-substituted amine synthesis. mdpi.com

These innovative methodologies are paving the way for more sustainable and cost-effective production of furo[2,3-b]pyridine-5-carbonitrile and its derivatives, facilitating their broader application in research and development.

Discovery of Unprecedented Reactivity Profiles

The exploration of novel reactivity patterns of the furo[2,3-b]pyridine scaffold is crucial for expanding its synthetic utility and accessing new chemical space. The inherent electronic characteristics of the fused ring system—an electron-deficient pyridine and an electron-rich furan (B31954)—give rise to unique reactivity that can be harnessed for diverse functionalization. nih.govsemanticscholar.org

Recent studies have demonstrated the potential for selective C-H functionalization, a highly sought-after transformation in modern organic synthesis. For instance, C-H amination and borylation reactions have been successfully applied to the pyridine moiety of related furopyridine scaffolds. researchgate.net While challenges remain, particularly with reactions like C-H fluorination, these initial findings open up new avenues for late-stage modification of the furo[2,3-b]pyridine core. researchgate.net

The development of tandem reactions that form multiple bonds in a single, orchestrated sequence is another exciting area of research. A gold-catalyzed cascade cyclization of diynamides has been reported to construct furo[2,3-c]isoquinoline (B11916879) derivatives, forming four new bonds and two additional heteroaromatic rings in one operation. researchgate.net Such elegant and efficient transformations highlight the potential for discovering unprecedented reactivity within the broader class of furopyridines.

Furthermore, the strategic placement of functional groups, such as the nitrile group in this compound, can be leveraged for subsequent chemical transformations. The cyano group can serve as a versatile handle for introducing a wide range of other functionalities, thereby enabling the synthesis of diverse libraries of compounds for biological screening and materials science applications. semanticscholar.org The reactivity of the furan ring itself can also be exploited, with reports of ring-opening reactions leading to novel heterocyclic scaffolds. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. nih.govresearchgate.net These computational tools can analyze vast datasets to identify promising lead compounds, predict their biological activity and physicochemical properties, and guide the design of novel molecules with desired characteristics. nih.govresearchgate.net

In the context of this compound, AI and ML are being employed to accelerate the discovery of new derivatives with enhanced therapeutic potential. For example, molecular docking studies , a key component of computational drug design, are used to predict the binding interactions between furo[2,3-b]pyridine-based inhibitors and their biological targets, such as protein kinases. nih.govnih.govresearchgate.net These in silico studies provide valuable insights into the structure-activity relationships (SAR) and help prioritize the synthesis of the most promising candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the potency of new, unsynthesized derivatives. researchgate.net This predictive capability allows researchers to focus their synthetic efforts on compounds with the highest probability of success, saving time and resources.

Moreover, generative AI models are now capable of designing novel molecular structures from scratch. nih.gov By learning from large databases of known active compounds, these models can propose new furo[2,3-b]pyridine derivatives with optimized properties. This de novo design approach has the potential to uncover truly innovative chemical scaffolds that might not be conceived through traditional medicinal chemistry approaches. nih.gov

Computational ApproachApplication in Furo[2,3-b]pyridine ResearchPotential Impact
Molecular DockingPredicting binding modes of furopyridine derivatives with protein targets (e.g., CDK2, IRAK4). nih.govnih.govnih.govRational design of more potent and selective inhibitors.
QSAR ModelingEstablishing relationships between the structure of furopyridine derivatives and their biological activity. researchgate.netPrediction of activity for novel compounds, guiding synthetic efforts.
Generative AIDe novo design of novel furo[2,3-b]pyridine-based molecules with desired properties. nih.govDiscovery of innovative chemical scaffolds with enhanced therapeutic potential.

Interdisciplinary Research Synergies Leveraging the this compound Scaffold

The versatile nature of the this compound scaffold has fostered a rich landscape of interdisciplinary research, bridging the gap between medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry , derivatives of furo[2,3-b]pyridine have emerged as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases. nih.govnih.gov For example, compounds based on this scaffold have shown activity against cyclin-dependent kinases (CDKs) and interleukin-1 receptor-associated kinase 4 (IRAK4). nih.govnih.gov The ability to readily functionalize the core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The nitrile group, in particular, can act as a key pharmacophoric element, participating in crucial interactions with the target protein.

Beyond its therapeutic applications, the furo[2,3-b]pyridine core is also being explored in materials science . The unique photophysical properties of certain furopyridine derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). researchgate.net The rigid, planar structure and tunable electronic properties of the scaffold can be exploited to develop novel organic fluorophores with high fluorescence quantum yields. researchgate.net The pyridine-dicarbonitrile moiety, a related structure, has shown significant promise in the development of materials for heavy-metal-free OLEDs. beilstein-journals.org

This convergence of disciplines is creating a synergistic effect, where insights from one field can inform and accelerate progress in another. For instance, the synthetic methodologies developed for medicinal chemistry applications can be readily adapted to create novel materials with tailored optoelectronic properties. Conversely, the understanding of the photophysical properties gained from materials science research could lead to the development of new diagnostic tools or photodynamic therapies in medicine. The this compound scaffold is thus a prime example of a privileged structure that continues to inspire innovation across multiple scientific frontiers.

Q & A

Q. What are the standard synthetic routes for furo[2,3-b]pyridine-5-carbonitrile, and how are reaction conditions optimized?

this compound is typically synthesized via cyclization reactions of pyridine and furan precursors. For example, ethyl furo[2,3-b]pyridine-5-carboxylate derivatives are prepared using dehydrating agents like phosphorus oxychloride under controlled temperatures (60–100°C) and inert atmospheres . Optimization involves adjusting solvent polarity (e.g., DMF or THF), reaction time (12–24 hours), and stoichiometry of reagents. Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Identifies proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm, nitrile carbon at ~115 ppm).
  • IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).
  • Mass Spectrometry : Determines molecular weight (e.g., [M+H]+ peak at m/z 161.14 for related derivatives) . X-ray crystallography is used for absolute configuration determination in advanced studies .

Q. What safety protocols are critical when handling this compound in the lab?

Key precautions include:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H312/H332 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
  • Storage : Inert atmosphere at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can low yields in this compound synthesis be addressed?

Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30 minutes vs. 24 hours) .
  • Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling steps, increasing yields by 20–30% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

Q. How to resolve contradictions in biological activity data for furo[2,3-b]pyridine derivatives?

Discrepancies in kinase inhibition or cytotoxicity data may stem from:

  • Purity issues : Validate compound purity via HPLC (>95%) and NMR .
  • Assay variability : Use orthogonal assays (e.g., fluorescence-based and radiometric kinase assays) to confirm activity .
  • Cellular context : Test derivatives in multiple cell lines (e.g., cancer vs. normal cells) to assess selectivity .

Q. What computational methods guide the design of furo[2,3-b]pyridine derivatives for kinase inhibition?

  • Molecular docking : Predict binding modes to kinase active sites (e.g., AMPK) using software like AutoDock or Schrödinger .
  • SAR studies : Modify substituents (e.g., halogens or methoxy groups) to enhance affinity. For example, fluorination at position 4 improves metabolic stability .
  • MD simulations : Evaluate ligand-protein stability over time (10–100 ns trajectories) .

Q. Which in vitro models are suitable for evaluating furo[2,3-b]pyridine derivatives as AMPK activators?

  • Enzyme assays : Measure AMPKα/β/γ subunit activation using recombinant proteins and ATP consumption assays .
  • Hepatocyte models : Test glucose uptake in HepG2 cells to assess metabolic effects .
  • Inflammation models : Use LPS-treated macrophages to study anti-inflammatory activity (e.g., NF-κB inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.